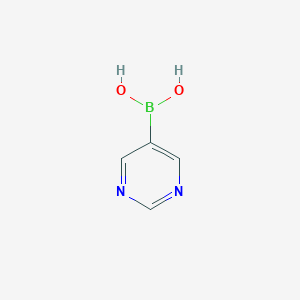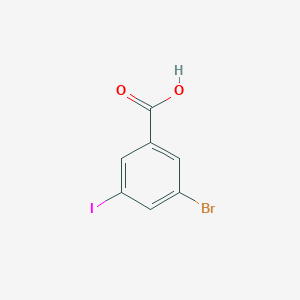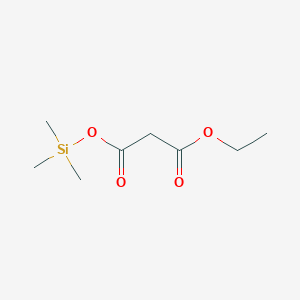
5-嘧啶基硼酸
概述
描述
5-Pyrimidinylboronic acid, also known as 5-Pyrimidinylboronic acid, is a useful research compound. Its molecular formula is C4H5BN2O2 and its molecular weight is 123.91 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Pyrimidinylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Pyrimidinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联反应
5-嘧啶基硼酸: 广泛应用于铃木-宫浦交叉偶联反应 . 该反应在形成碳-碳键的有机化学领域至关重要。硼酸作为各种卤化物或三氟甲磺酸酯的偶联伙伴,促进复杂有机分子的合成。这对药物和先进材料的开发具有深远意义。
药物发现
该化合物是合成潜在治疗剂的关键中间体 . 它在开发HIV-1蛋白酶抑制剂方面特别有价值,而HIV-1蛋白酶抑制剂对于治疗HIV/AIDS至关重要。此外,它还用于创建针对PDK1和蛋白激酶CK2的抑制剂,这两种激酶与癌症进展有关。
催化
5-嘧啶基硼酸: 参与催化过程,特别是作为过渡金属催化中的配体 . 它在提高催化反应效率和选择性方面发挥着至关重要的作用,这对工业过程至关重要,包括精细化学品和药物的合成。
生物加工
该化合物在生物加工中得到应用,其中它被用于修饰生物分子以实现各种目的 . 这包括将药物与抗体结合以进行靶向药物递送,这是开发更有效且毒性更小的癌症疗法的研究领域。
细胞培养和转染
在细胞生物学领域,5-嘧啶基硼酸 用于细胞培养和转染方案 . 它可以用于将外源DNA导入细胞,从而帮助研究基因功能并开发基因疗法。
食品饮料行业
最后,该化合物在食品饮料行业中具有潜在的应用,用于产品的保存和安全性 . 它的抗菌特性可以用来防止腐败并延长各种食品的保质期。
作用机制
Target of Action
It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .
Mode of Action
5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 5-Pyrimidinylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 5-Pyrimidinylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
安全和危害
5-Pyrimidinylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
生化分析
Biochemical Properties
It is known that boronic acids, like 5-Pyrimidinylboronic acid, can interact with enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with diols in biological systems .
Cellular Effects
Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Pyrimidinylboronic acid in animal models .
属性
IUPAC Name |
pyrimidin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPPBMKGYINDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383574 | |
| Record name | 5-Pyrimidinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109299-78-7 | |
| Record name | 5-Pyrimidinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyrimidinylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?
A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.
Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?
A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














